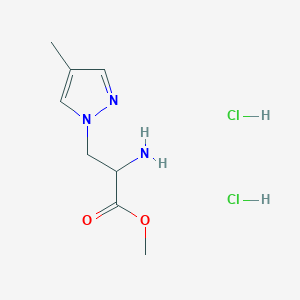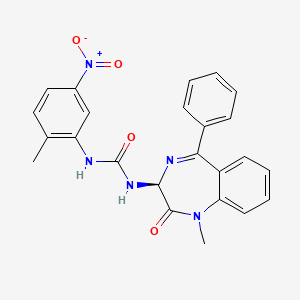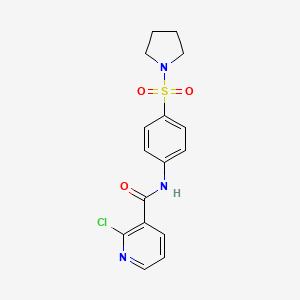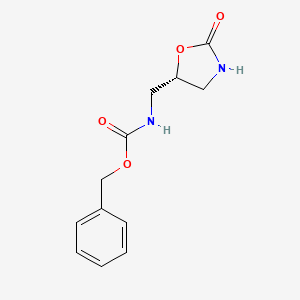![molecular formula C14H17N5O2 B2665310 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide CAS No. 2380143-65-5](/img/structure/B2665310.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide is a chemical compound with the molecular formula C14H17N5O2 and a molecular weight of 287.323. This compound features a unique structure that includes a pyrazine ring, an azetidine ring, and an oxolane ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Another approach involves the iodine-catalyzed synthesis of azetidinones, which can be adapted to include the pyrazine and oxolane rings .
Chemical Reactions Analysis
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide can be compared with other similar compounds, such as:
- N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(imidazol-1-ylmethyl)-N-methylbenzamide
- N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide
These compounds share similar structural features but differ in their specific functional groups, which can lead to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18(14(20)12-3-2-6-21-12)10-8-19(9-10)13-11(7-15)16-4-5-17-13/h4-5,10,12H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZKQCXHRPRWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2665235.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B2665236.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665242.png)
![2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine](/img/structure/B2665243.png)





![Racemic-(2S,3aS,6aS)-5-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B2665250.png)
